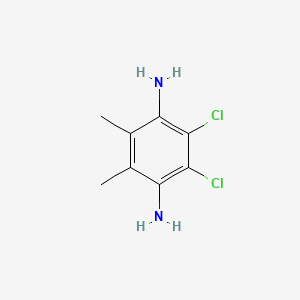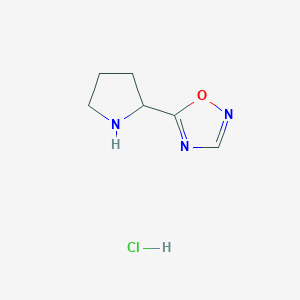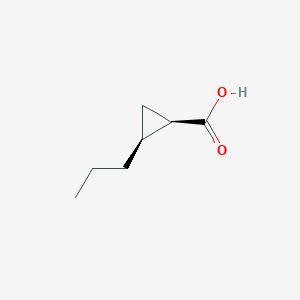![molecular formula C14H17BrFNO2 B1450406 8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1506296-07-6](/img/structure/B1450406.png)
8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
説明
The compound “8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains bromo and fluoro substituents, which are halogens, and an azaspiro ring, which is a type of spiro compound that includes a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and substituents. The spiro[4.5]decane core would be a key structural feature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of halogen substituents could influence its reactivity, polarity, and boiling/melting points .科学的研究の応用
Synthesis and Applications of Brominated and Fluorinated Compounds
- Research on similar compounds, like 2-Fluoro-4-bromobiphenyl, has primarily focused on the development of practical synthesis methods. These compounds serve as key intermediates for the manufacture of materials like flurbiprofen, highlighting their importance in pharmaceutical synthesis due to the challenges associated with their production, including the need for safer, more practical synthesis methods due to toxicity and regulatory restrictions (Qiu et al., 2009).
Environmental Concerns and Degradation
- The environmental impact of brominated compounds, including their health effects and the challenges in degrading polybrominated dibenzo-p-dioxins and dibenzofurans, has been extensively reviewed. These studies suggest similarities in toxicity profiles between brominated and chlorinated compounds, emphasizing the need for further research on exposure and health effects due to the increasing use of brominated flame retardants (Birnbaum et al., 2003).
Remediation and Treatment Technologies
- Innovations in the remediation of recalcitrant organic pollutants in groundwater, such as 1,4-dioxane, have been explored, highlighting the potential of controlled release materials (CRMs) to sustain in situ treatments. This approach could offer new directions for the treatment of contaminants related to the chemical structure of interest, focusing on the sustained release of active products to achieve effective long-term remediation of contaminated sites (O’Connor et al., 2018).
Enzymatic Degradation of Organic Pollutants
- The application of enzymes and redox mediators in treating various organic pollutants has been reviewed, offering insights into the degradation of recalcitrant compounds. This research area might provide a conceptual framework for investigating how specific compounds, such as "8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane," could be targeted for degradation or transformation in environmental or industrial contexts (Husain & Husain, 2007).
Safety and Hazards
特性
IUPAC Name |
8-[(3-bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c15-12-7-11(8-13(16)9-12)10-17-3-1-14(2-4-17)18-5-6-19-14/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZAPCMFHDAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC(=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)

![8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1450335.png)
![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)

![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)
![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)


